Rhynchophylline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

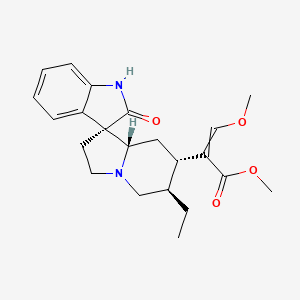

(E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate is a complex organic compound with a unique spiro structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate typically involves multiple steps:

Formation of the Spiro[indoline-3,1’-indolizine] Core: This step involves the cyclization of an indoline derivative with an appropriate indolizine precursor under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

Formation of the Acrylate Moiety: The acrylate moiety is introduced through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, using appropriate phosphonium or phosphonate reagents.

Methoxy Group Addition: The methoxy group is typically introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and indolizine moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and ethyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and halides in the presence of bases or acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

1. Neurodegenerative Diseases

Rhynchophylline has demonstrated significant neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Research indicates that it can prevent neurotoxicity and apoptosis in neuronal cells by modulating neurotransmitter systems and inhibiting inflammatory pathways.

- Mechanisms of Action : this compound inhibits the phosphoinositide 3-kinase/Akt/glycogen synthase kinase 3 beta (PI3-K/Akt/GSK3β) signaling pathway, which is crucial for neuronal survival and function. It also targets the myocyte enhancer factor 2D (MEF2D), enhancing synaptic plasticity and cognitive functions in animal models .

- Case Study : In transgenic mouse models of Alzheimer's disease (APP/PS1 mice), this compound reduced amyloid plaque burden and inflammation, indicating its potential as a therapeutic agent for cognitive decline associated with neurodegeneration .

Cardiovascular Applications

2. Cardiomyocyte Protection

this compound has been shown to protect against myocardial damage in type 2 diabetes mellitus by regulating intracellular calcium homeostasis. It enhances cardiomyocyte contraction and mitochondrial function, which are critical for maintaining heart health.

- Mechanisms of Action : The compound downregulates the phosphorylation of ryanodine receptor 2 while upregulating phospholamban phosphorylation, promoting better calcium handling in cardiac tissues .

- Clinical Implications : Given its ability to improve cardiac function, this compound may be beneficial in treating heart diseases associated with diabetes and other metabolic disorders.

Anti-Inflammatory Properties

3. Inhibition of Inflammation

this compound exhibits potent anti-inflammatory effects by suppressing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This action is particularly relevant in conditions like pulmonary fibrosis and other inflammatory diseases.

- Research Findings : Studies have shown that this compound can limit tendon adhesion and stimulate healing processes while reducing inflammatory markers in serum . Its application in pulmonary fibrosis models demonstrated a significant reduction in fibrotic changes, suggesting its potential as a therapeutic agent for lung diseases .

Delivery Systems and Bioavailability

Despite its promising effects, this compound faces challenges related to low water solubility and bioavailability. Innovative drug delivery systems have been developed to enhance its therapeutic efficacy:

- Nanoparticle Formulations : Recent studies have explored the use of this compound-loaded nanoparticles for improved delivery to target tissues, particularly for brain-targeted therapies. These formulations have shown enhanced bioavailability and reduced systemic side effects compared to traditional oral administration methods .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s spiro structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-methyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate

- (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-propyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate

Uniqueness

The uniqueness of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate lies in its specific spiro structure and the presence of the ethyl group, which may confer distinct biological and chemical properties compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Propiedades

Fórmula molecular |

C22H28N2O4 |

|---|---|

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15-,19-,22+/m0/s1 |

Clave InChI |

DAXYUDFNWXHGBE-OFFWNCNGSA-N |

SMILES isomérico |

CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

SMILES canónico |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Pictogramas |

Acute Toxic |

Sinónimos |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.